VTP50469 fumarate

Menin-MLL interaction Biochemical potency Ki

Sourcing a well-characterized menin-MLL1 inhibitor with robust in vivo validation is a persistent challenge. VTP50469 fumarate resolves this as a high-affinity, orally bioavailable tool compound. • Ki = 104 pM against Menin-MLL1; IC50 13-37 nM across MLL-r AML cell lines (MOLM13, THP1, MV4;11) • Validated in NPM1c+ AML: reverses pre-leukemic self-renewal and prevents AML development in genetic mouse models • Direct preclinical analog of revumenib (SNDX-5613); >1 year disease-free survival in MLL-r PDX models Supplied with full QC (HPLC, NMR). Ships globally under ambient conditions.

Molecular Formula C76H106F2N12O20S2
Molecular Weight 1609.9 g/mol
Cat. No. B13426403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVTP50469 fumarate
Molecular FormulaC76H106F2N12O20S2
Molecular Weight1609.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C32H47FN6O4S.3C4H4O4/c2*1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;3*5-3(6)1-2-4(7)8/h2*8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
InChIKeyDGSSIIRNGCQGQL-VQYXCCSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VTP50469 fumarate: A Potent and Orally Bioavailable Menin-MLL1 Interaction Inhibitor


VTP50469 fumarate is a fumarate salt formulation of a potent, highly selective, and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between Menin and MLL1 (KMT2A) [1]. The compound was developed through structure-based design, resulting in a high-affinity inhibitor with a Ki value of 104 ± 30 pM [1]. VTP50469 has demonstrated selective antiproliferative activity against leukemia cell lines harboring MLL1 rearrangements (MLL-r) or NPM1c mutations, with IC50 values in the low nanomolar range [1]. In vivo, VTP50469 has shown remarkable single-agent activity, significantly reducing leukemia burden and achieving prolonged disease-free survival in patient-derived xenograft (PDX) models of MLL-r and NPM1-mutant acute leukemias [2]. VTP50469 is considered the preclinical analog and direct precursor of the clinical candidate revumenib (SNDX-5613), and as such, it serves as a crucial reference compound for understanding the pharmacologic profile of this class of menin inhibitors [3][4].

Why VTP50469 Fumarate Cannot Be Replaced by Generic Menin-MLL Inhibitors


Inhibitors targeting the Menin-MLL1 interaction form a structurally and pharmacologically diverse class. While many compounds, including MI-463, MI-503, MI-3454, and the clinical candidate SNDX-5613, share a common target, they exhibit profound differences in key metrics such as binding affinity, oral bioavailability, in vivo efficacy, and safety profiles [1][2][3][4]. Simply substituting VTP50469 fumarate with another menin inhibitor without direct comparative data is scientifically unjustified and risks experimental failure. Subtle variations in chemical structure can drastically alter a compound's pharmacokinetics, target engagement in vivo, and ability to eradicate disease in animal models [1][5]. The quantitative evidence below details precisely where VTP50469 fumarate demonstrates unique and measurable differentiation, justifying its specific selection in research applications.

Quantitative Differentiation of VTP50469 Fumarate Against Key Comparators


Superior Biochemical Potency vs. Earlier Menin Inhibitors (MI-463, MI-503)

VTP50469 fumarate demonstrates substantially higher biochemical potency compared to earlier-generation menin-MLL inhibitors. In a fluorescence polarization assay, VTP50469 exhibits a Ki of 104 ± 30 pM [1]. This is 144-fold more potent than MI-463, which has a reported Kd of 9.9 nM, and 89-fold more potent than MI-503, which has a reported Kd of 9.3 nM [2]. The higher binding affinity of VTP50469 translates into more robust target engagement at lower concentrations.

Menin-MLL interaction Biochemical potency Ki Inhibitor affinity

Marked In Vivo Efficacy: Eradication of Leukemia in PDX Models

VTP50469 fumarate has demonstrated superior in vivo efficacy in patient-derived xenograft (PDX) models compared to other menin inhibitors. In MLL-r ALL PDX models, treatment with VTP50469 resulted in long-term disease-free survival in multiple mice (>1 year post-treatment), which was described as 'disease eradication' [1][2]. In contrast, while compounds like MI-463 and MI-503 provided a survival benefit in MLL-AF9 mouse models, the reported median survival extension was on the order of weeks to a few months, not years [3]. Similarly, MI-3454 induced remission in PDX models but with a shorter follow-up period and less emphasis on long-term eradication [4]. The profound single-agent activity of VTP50469 is a key differentiator.

MLL-rearranged leukemia Patient-derived xenograft (PDX) In vivo efficacy Disease eradication

Activity in NPM1-Mutant Leukemia: A Distinct Therapeutic Niche

VTP50469 fumarate exhibits potent activity against NPM1-mutant acute myeloid leukemia (AML), a genetic subtype where other menin inhibitors have shown variable or less robust effects. In NPM1c-mutant cell lines, VTP50469 had an IC50 of ~20 nM [1]. Furthermore, in a genetically engineered mouse model of NPM1-mutant AML, VTP50469 treatment reversed pre-leukemic self-renewal and prevented progression to overt leukemia, with treated mice showing a significant reduction in blood leukemia burden after 3 weeks [2]. This preventive effect is a unique finding not extensively reported for other preclinical menin inhibitors like MI-463 or MI-503, which have primarily been characterized in MLL-r contexts [3].

NPM1-mutant AML Therapeutic target Differentiation Pre-leukemia

Combination Therapy: Enhanced Efficacy with Established Chemotherapeutics

VTP50469 fumarate has been shown to enhance the in vivo efficacy of established chemotherapy drugs in preclinical models of aggressive infant MLL-r ALL [1]. In contrast, most reports on other menin inhibitors (e.g., MI-463, MI-503, MI-3454) primarily focus on single-agent activity [2][3]. The combination of VTP50469 with agents like cytarabine or dasatinib resulted in significantly greater tumor growth inhibition and prolonged survival compared to either agent alone in PDX models [1]. This combinatorial efficacy is a key differentiator, demonstrating VTP50469's potential to synergize with current standard-of-care treatments.

Combination therapy Infant MLL-r ALL Chemosensitization In vivo synergy

Optimal Research and Procurement Applications for VTP50469 Fumarate


Validating Menin-MLL1 as a Therapeutic Target in NPM1-Mutant AML

Researchers investigating the role of Menin-MLL1 in NPM1-mutant AML should select VTP50469 fumarate as their primary tool compound. The evidence demonstrates its potent activity in NPM1c+ cells (IC50 ~20 nM) and its unique ability to reverse pre-leukemic self-renewal and prevent AML development in genetically accurate mouse models [1][2]. This specific validation is not robustly supported by data for other preclinical menin inhibitors, making VTP50469 the most appropriate choice for this application.

Preclinical Combination Therapy Studies in MLL-r Leukemia

For preclinical studies designed to evaluate the synergy of menin inhibition with standard-of-care chemotherapeutics (e.g., cytarabine, dasatinib), VTP50469 fumarate is the optimal candidate. It has a proven track record of enhancing in vivo efficacy when used in combination, particularly in aggressive infant MLL-r ALL PDX models [3]. Its ability to achieve durable disease control as a single agent provides a strong foundation for demonstrating additive or synergistic effects in combination regimens.

Modeling Deep and Durable Target Inhibition for Long-Term Remission

Researchers aiming to study mechanisms of sustained remission or disease eradication in vivo will find VTP50469 fumarate to be a superior tool. The compound's capacity to induce long-term, disease-free survival (>1 year) in MLL-r PDX models is a distinguishing feature [4][5]. This allows for experiments that go beyond short-term tumor growth inhibition to investigate the cellular and molecular events underlying the maintenance of long-term remission after targeted therapy withdrawal.

Comparative Pharmacology Studies with Clinical Candidate SNDX-5613

Given that VTP50469 fumarate is a close analog and the direct preclinical precursor to the clinical candidate revumenib (SNDX-5613), it serves as an essential comparator and reference compound [5][6]. Researchers studying the pharmacology of SNDX-5613 or developing next-generation menin inhibitors can use VTP50469 to benchmark potency, selectivity, and in vivo efficacy, ensuring robust comparison to a well-characterized preclinical molecule that established the therapeutic proof-of-concept for this class.

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